molecular formula C19H21NO3 B4813429 N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4813429
M. Wt: 311.4 g/mol
InChI Key: WJDDBURLCBIBHC-UHFFFAOYSA-N
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Description

    Reagents: 4-methylphenylpropylamine, acyl chloride

    Conditions: Basic medium, room temperature

    Reaction: Formation of the carboxamide group through an acylation reaction.

Industrial Production Methods

Industrial production of N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to achieve high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

  • Step 1: Synthesis of Benzodioxine Ring

      Reagents: Catechol, formaldehyde

      Conditions: Acidic medium, reflux

      Reaction: Formation of the benzodioxine ring through a condensation reaction.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxides.

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium, elevated temperature

  • Reduction: : The compound can be reduced to form corresponding amines or alcohols.

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous conditions, room temperature

  • Substitution: : The compound can undergo substitution reactions, particularly at the aromatic ring.

      Reagents: Halogens, nitrating agents

      Conditions: Catalytic medium, controlled temperature

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids, transition metal catalysts

    Solvents: Toluene, dichloromethane, ethanol

Major Products Formed

    Oxidation Products: Corresponding oxides and carboxylic acids

    Reduction Products: Amines and alcohols

    Substitution Products: Halogenated and nitrated derivatives

Scientific Research Applications

N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity, receptor binding, and signal transduction pathways. Key molecular targets include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors such as G-protein coupled receptors (GPCRs) and ion channels.

    Signal Transduction Pathways: Modulation of pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway.

Comparison with Similar Compounds

N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other benzodioxine derivatives and carboxamides. Similar compounds include:

    N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1H-inden-1-amine: Shares structural similarities but differs in the presence of an indene ring instead of a benzodioxine ring.

    2-(2-methoxyethyl)-N-[1-(4-methylphenyl)propyl]aniline: Contains a methoxyethyl group and aniline moiety, offering different chemical properties and applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-16(14-6-4-13(2)5-7-14)20-19(21)15-8-9-17-18(12-15)23-11-10-22-17/h4-9,12,16H,3,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDDBURLCBIBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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